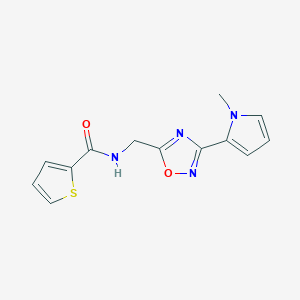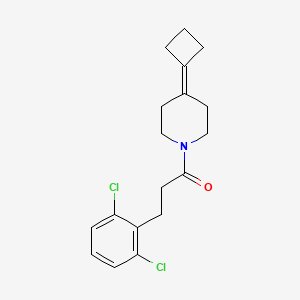![molecular formula C23H21N5O2S B2507678 2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole CAS No. 1031969-24-0](/img/structure/B2507678.png)
2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole involves several key steps and methodologies. In one study, the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates was achieved through a DCC coupling method, which is a peptide coupling reaction that forms an amide bond between two amino acids or an amino acid and an amino acid ester. This method was used in the presence of N-hydroxybenzotriazole and yielded good results. However, an alternative azide coupling method resulted in poor yields due to the decomposition of the corresponding azide .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the regioselective synthesis of some triazole derivatives was confirmed by IR, 1H NMR, 13C NMR, and mass spectral studies. These techniques are crucial for determining the structure and confirming the identity of synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include the formation of triazole rings, which are five-membered heterocyclic compounds containing three nitrogen atoms. These reactions are significant as they can lead to the development of compounds with potential biological activities. For example, the synthesis of 1,2,4-triazole derivatives based on 4-phenyl-5-(quinolin-8-yloxy)methyl-4H-1,2,4-triazole-3-thiol demonstrated potent to weak antitumor and antioxidant activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the introduction of different substituents can significantly affect the potency and selectivity of the compounds as adenosine receptor antagonists. The presence of a strong acidic NH proton donor and a C=O proton acceptor at position-4 is important for the interaction with the A3 adenosine receptor, as confirmed by molecular docking simulation .
Case Studies
In the context of case studies, the synthesized compounds have been evaluated for their biological activities. For instance, some of the 1,2,4-triazole derivatives were tested for their antimicrobial activities, with some showing good or moderate activities against test microorganisms . Additionally, the antitumor and antioxidant activities of triazole derivatives were evaluated, highlighting the potential therapeutic applications of these compounds .
Applications De Recherche Scientifique
Medicinal Chemistry and Receptor Antagonism
A significant area of application for compounds related to 2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole is in the development of selective human A3 adenosine receptor antagonists. Catarzi et al. (2005) detailed the synthesis and biological evaluation of 1,2,4-triazolo[1,5-a]quinoxaline derivatives as potent and selective hA3 adenosine receptor antagonists, suggesting a potential for therapeutic applications in conditions where modulation of this receptor is beneficial (Catarzi, Colotta, Varano, Lenzi, Filacchioni, Trincavelli, Martini, Montopoli, & Moro, 2005). This research underscores the importance of structural modifications on the triazoloquinoxaline core for enhancing receptor binding specificity and activity, which could be applicable to the design and functional exploration of the mentioned compound.
Organic Synthesis and Material Science
In the realm of organic synthesis, the structural frameworks similar to this compound have been employed in the synthesis of novel heterocyclic compounds. For instance, the work by Huang, Nie, and Ding (2009) on the aza-Wittig reaction led to the creation of 5-ethoxyoxazoles and oxazolo[3,2-c]quinazolines, demonstrating a methodological advancement in the efficient synthesis of oxazole derivatives (Huang, Nie, & Ding, 2009). Such synthetic approaches could be pertinent to the development and functionalization of the compound , potentially extending its application in creating novel materials with unique properties.
Mécanisme D'action
Target of Action
The primary target of the compound 2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA .
Mode of Action
The compound this compound interacts with its target, DNA, by intercalation . This interaction disrupts the normal structure and function of DNA, which can lead to the inhibition of DNA replication and transcription .
Biochemical Pathways
The compound this compound, through its interaction with DNA, affects the DNA replication and transcription pathways . The downstream effects of this interaction can include cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
Similar compounds have been evaluated for their absorption, distribution, metabolism, and excretion (adme) profiles .
Result of Action
The result of the action of the compound this compound is the disruption of normal cellular processes, such as DNA replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-5-methyl-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-4-29-17-11-9-16(10-12-17)22-24-19(14(2)30-22)13-31-23-21-27-26-15(3)28(21)20-8-6-5-7-18(20)25-23/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKNVTMOOPYZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4N5C3=NN=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(4-Butoxyphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2507596.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507597.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B2507603.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2507605.png)

![Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2507608.png)
![2-N-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid](/img/structure/B2507610.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2507612.png)


![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2507618.png)